molecular formula C12H17ClO B15177810 Chloroisopropylmethylphenetole CAS No. 12379-45-2

Chloroisopropylmethylphenetole

Cat. No.: B15177810
CAS No.: 12379-45-2
M. Wt: 212.71 g/mol
InChI Key: ITVXVEVKDHQTRF-UHFFFAOYSA-N
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Description

Chloroisopropylmethylphenetole is an organic compound with the molecular formula C12H17ClO. It consists of 17 hydrogen atoms, 12 carbon atoms, 1 oxygen atom, and 1 chlorine atom . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of Chloroisopropylmethylphenetole involves several steps, including hydroxyl protection, bromine substitution, etherification, and deprotection . The process typically starts with p-methyl phenol as the raw material. The hydroxyl group is first protected, followed by bromine substitution. The next step involves etherification, where the protected hydroxyl group is converted into an ether. Finally, the protecting group is removed to yield the desired product. This method is characterized by high selectivity and mild reaction conditions, making it suitable for industrial production .

Chemical Reactions Analysis

Chloroisopropylmethylphenetole undergoes various chemical reactions, including electrophilic aromatic substitution, oxidation, and reduction . The hydroxyl group in the compound makes it highly reactive towards electrophilic aromatic substitution, often resulting in multiple additions. Common reagents used in these reactions include bromine, chlorine, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chloroisopropylmethylphenetole has a wide range of applications in scientific research. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology, it is studied for its potential antimicrobial and antioxidant properties. In medicine, it is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Additionally, it has industrial applications in the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of Chloroisopropylmethylphenetole involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, while its antioxidant properties are due to its ability to neutralize free radicals .

Comparison with Similar Compounds

Chloroisopropylmethylphenetole can be compared with other similar compounds, such as phenols and phenol ethers. These compounds share similar chemical structures and properties but differ in their specific functional groups and reactivity. For instance, phenols are known for their strong antioxidant properties, while phenol ethers are used as solvents and intermediates in chemical synthesis. The unique combination of functional groups in this compound makes it distinct from these related compounds .

Properties

CAS No.

12379-45-2

Molecular Formula

C12H17ClO

Molecular Weight

212.71 g/mol

IUPAC Name

1-(1-chloro-2-methylpropyl)-2-ethoxybenzene

InChI

InChI=1S/C12H17ClO/c1-4-14-11-8-6-5-7-10(11)12(13)9(2)3/h5-9,12H,4H2,1-3H3

InChI Key

ITVXVEVKDHQTRF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(C(C)C)Cl

Origin of Product

United States

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